molecular formula C13H26OSe B14543274 2-(Methylselanyl)dodecanal CAS No. 61759-14-6

2-(Methylselanyl)dodecanal

Cat. No.: B14543274
CAS No.: 61759-14-6
M. Wt: 277.32 g/mol
InChI Key: FZNCWLXUXDLVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylselanyl)dodecanal is a selenium-containing aldehyde with the molecular formula $ \text{C}{13}\text{H}{26}\text{OSe} $. Its structure comprises a dodecanal backbone (a 12-carbon aldehyde) substituted with a methylselanyl (-SeCH$_3$) group at the second carbon. This modification introduces unique physicochemical and biological properties distinct from unmodified aldehydes like dodecanal. Selenium’s redox activity and nucleophilicity often enhance reactivity, making such compounds valuable in synthetic chemistry and biomedical research.

Properties

CAS No.

61759-14-6

Molecular Formula

C13H26OSe

Molecular Weight

277.32 g/mol

IUPAC Name

2-methylselanyldodecanal

InChI

InChI=1S/C13H26OSe/c1-3-4-5-6-7-8-9-10-11-13(12-14)15-2/h12-13H,3-11H2,1-2H3

InChI Key

FZNCWLXUXDLVSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C=O)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylselanyl)dodecanal typically involves the introduction of a methylselanyl group to dodecanal. One common method is the reaction of dodecanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylselanyl)dodecanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Methylselanyl)dodecanoic acid.

    Reduction: 2-(Methylselanyl)dodecanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylselanyl)dodecanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)dodecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylselanyl group may also contribute to the compound’s biological activity by interacting with cellular components and modulating signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Compared :

  • Dodecanal (C${12}$H${24}$O): A straight-chain aldehyde with applications in fragrances and antimicrobial agents.
  • Decanal (C${10}$H${20}$O): A shorter-chain aldehyde prominent in essential oils.
  • Nonanal (C$9$H${18}$O): A green, waxy odorant in plant volatiles.
  • 2-Methylundecanal (C${12}$H${24}$O): A branched aldehyde used as a flavor enhancer.

2-(Methylselanyl)dodecanal differs from these analogs by the selenium-containing methylselanyl group, which increases molecular weight (MW ≈ 263.3 g/mol vs. 184.3 g/mol for dodecanal) and introduces polarizable selenium atoms. This substitution likely reduces volatility compared to dodecanal, as seen in nonanal and decanal, where chain length inversely correlates with vapor pressure .

Volatile Organic Compound (VOC) Profiles

Dodecanal is a major VOC in plant tissues and microbial emissions, constituting up to 55.5% of P. odorata essential oils .

Table 1: Volatility and Occurrence in Natural Sources

Compound Molecular Weight (g/mol) Natural Source Prevalence Key Roles
Dodecanal 184.3 High (e.g., P. odorata, fish muscle) Antimicrobial, fragrance
Decanal 156.3 Moderate (essential oils) Floral aroma
Nonanal 142.2 High (plant tissues) Green, earthy notes
This compound 263.3 Not reported Hypothesized: redox activity, niche antimicrobial

Stability and Reactivity

Dodecanal’s instability in predictive models (e.g., CO$_2$ absorption studies) suggests susceptibility to degradation . The methylselanyl group could exacerbate this instability due to selenium’s sensitivity to oxidation, necessitating stabilization strategies for practical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.